4-(Benzylamino)-5-chloropyridine-3-sulfonamide
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Overview
Description
4-(Benzylamino)-5-chloropyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with benzylamino, chloro, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)-5-chloropyridine-3-sulfonamide typically involves multiple steps. One common method starts with the chlorination of a pyridine derivative, followed by the introduction of the benzylamino group through nucleophilic substitution. The sulfonamide group is then introduced via sulfonylation reactions. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-5-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Benzylamino)-5-chloropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Pathways involved include those related to cell growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylamino)-5-chloropyridine-3-carboxamide
- 4-(Benzylamino)-5-chloropyridine-3-thiol
- 4-(Benzylamino)-5-chloropyridine-3-phosphate
Uniqueness
4-(Benzylamino)-5-chloropyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its carboxamide, thiol, and phosphate analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H12ClN3O2S |
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Molecular Weight |
297.76 g/mol |
IUPAC Name |
4-(benzylamino)-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O2S/c13-10-7-15-8-11(19(14,17)18)12(10)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16)(H2,14,17,18) |
InChI Key |
KRCGAOPOXJRCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
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